![molecular formula C34H23F10NO3 B606252 N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide CAS No. 939390-99-5](/img/structure/B606252.png)
N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide
Vue d'ensemble
Description
BMS-795311 is a potent CETP inhibitor that maximally inhibited cholesteryl ester (CE) transfer activity at an oral dose of 1 mg/kg in human ETP/apoB-100 dual transgenic mice and increased HDL cholesterol content and size comparable to torcetrapib in moderately-fat fed hamsters. Cholesteryl ester transfer protein (CETP) is a plasma glycoprotein that is responsible for transporting neutral lipids such as cholesteryl esters (CEs) and triglycerides (TGs) among various classes of lipoproteins including HDL, LDL, and very low density lipoprotein (VLDL).2 Physiologically, CETP facilitates the transfer of CE from HDL to LDL and VLDL in exchange for TG, leading to decreased HDL-C levels and increased LDL-C levels.
Applications De Recherche Scientifique
Cardiovascular Disease Prevention
BMS-795311 is a preclinical small molecule inhibitor of the Cholesteryl Ester Transfer Protein (CETP) . Inhibiting CETP could potentially raise HDL (good cholesterol) levels and help prevent cardiovascular disease .
Development and Commercialization in China
Under the terms of an agreement, Simcere Pharmaceutical Group received exclusive rights to develop and commercialize BMS-795311 in China . This could lead to the development of new treatments for cardiovascular disease specifically tailored to the Chinese population.
Global Development and Commercialization
While Simcere holds the rights to BMS-795311 in China, Bristol-Myers Squibb retains exclusive rights in all other markets . This means that BMS-795311 could potentially be developed into treatments for cardiovascular disease worldwide.
Potential for New Therapeutic Areas
The partnership between Bristol-Myers Squibb and Simcere Pharmaceutical Group, which includes the co-development of BMS-795311, has expanded to include a second collaboration in a different therapeutic area . This suggests that BMS-795311 could potentially be explored for applications in other areas of medicine.
Acceleration of Clinical Phase IIa Proof-of-Concept
The collaboration between Bristol-Myers Squibb and Simcere is expected to accelerate the delivery of clinical Phase IIa proof-of-concept . This could potentially speed up the process of determining the effectiveness of BMS-795311 in treating and preventing the progression of cardiovascular disease.
Potential for Sustainable Development
The partnership between Bristol-Myers Squibb and Simcere demonstrates a commitment to building a sustainable development platform . This could potentially lead to the continuous improvement and optimization of BMS-795311 and its applications.
Propriétés
IUPAC Name |
N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H23F10NO3/c34-22-13-21(14-24(16-22)47-33(42,43)30(37)38)31(17-18-4-2-1-3-5-18,20-7-11-27(36)28(15-20)46-23-8-9-23)44-29(45)19-6-10-26(35)25(12-19)32(39,40)41/h1-7,10-16,23,30H,8-9,17H2,(H,44,45)/t31-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJMOTPQBCKENW-WJOKGBTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1OC2=C(C=CC(=C2)C(CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1OC2=C(C=CC(=C2)[C@](CC3=CC=CC=C3)(C4=CC(=CC(=C4)F)OC(C(F)F)(F)F)NC(=O)C5=CC(=C(C=C5)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23F10NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
671.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1R)-1-(3-cyclopropyloxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does BMS-795311 interact with its target, CETP, and what are the downstream effects of this interaction?
A1: BMS-795311 acts as a potent CETP inhibitor. [] While the exact mechanism is not described in the provided research article, CETP inhibitors generally bind to CETP and block its ability to transfer cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL). This inhibition leads to increased HDL-C levels and potentially enhances reverse cholesterol transport (RCT), a process by which cholesterol is removed from peripheral tissues and transported to the liver for excretion. []
Q2: What is the structure-activity relationship (SAR) information available for BMS-795311 and related compounds?
A2: The research article highlights that BMS-795311 is part of a series of triphenylethanamine (TPE) ureas and amides developed as CETP inhibitors. [] While the article doesn't delve into specific SAR details for BMS-795311, it emphasizes that the lead optimization process involved modifications to the TPE scaffold. These modifications aimed to achieve desirable properties such as potent CETP inhibition, oral bioavailability, and an improved safety profile compared to earlier CETP inhibitors like torcetrapib. []
Q3: What in vivo efficacy data is available for BMS-795311?
A3: The research article demonstrates the in vivo efficacy of BMS-795311 in two animal models. In human CETP/apoB-100 dual transgenic mice, oral administration of BMS-795311 (1 mg/kg) resulted in maximal inhibition of CE transfer activity. [] Additionally, in moderately-fat fed hamsters, BMS-795311 increased HDL cholesterol content and size comparably to torcetrapib. [] These findings highlight the compound's potential to impact cholesterol metabolism in vivo.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


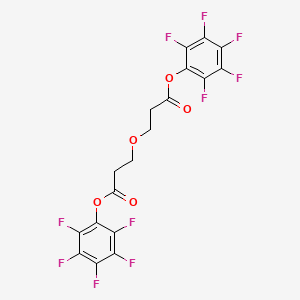


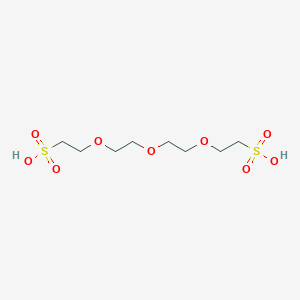
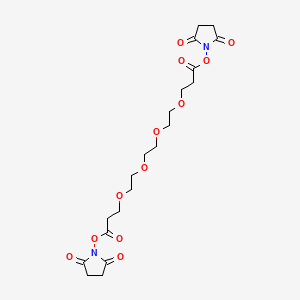

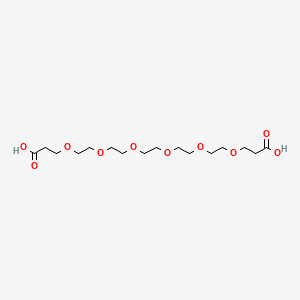
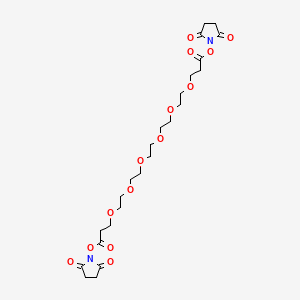
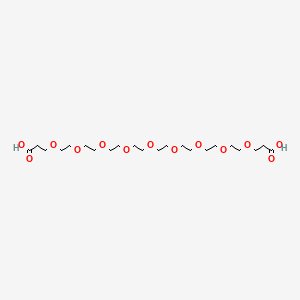
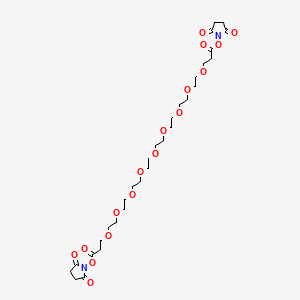
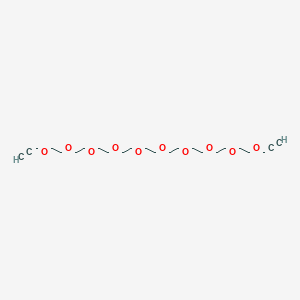
![3-[2-[2-[2-[2-[2-[2-(2-Prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne](/img/structure/B606191.png)
